

In-Depth Technical Guide: Crystal Structure Analysis of Scandium Triiodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Scandium triiodide*

Cat. No.: *B081160*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **scandium triiodide** (ScI_3), a compound of interest in various scientific and industrial applications. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and presents visualizations to aid in understanding its structural characteristics.

Core Crystal Structure Data

Scandium triiodide crystallizes in a rhombohedral lattice, a structure that is isostructural with iron(III) chloride (FeCl_3). The crystal structure of ScI_3 was first determined by Men'kov and Komissarova in 1964. The crystallographic data is cataloged in the Inorganic Crystal Structure Database (ICSD) under the collection code 16390.

The structure belongs to the space group R-3, which describes a trigonal crystal system with a rhombohedral lattice. In this arrangement, the scandium (Sc^{3+}) ions are octahedrally coordinated by six iodide (I^-) ions, while each iodide ion is coordinated to three scandium ions in a trigonal pyramidal geometry.

Table 1: Crystallographic Data for **Scandium Triiodide** (ScI_3)

Parameter	Value
Crystal System	Trigonal
Space Group	R-3 (No. 148)
Hexagonal Setting	
Lattice Parameter 'a'	6.99 Å
Lattice Parameter 'c'	17.55 Å
Rhombohedral Setting	
Lattice Parameter 'a'	6.83 Å
Angle 'α'	62.17 °
Formula Units per Cell (Z)	6 (Hexagonal), 2 (Rhombohedral)
Calculated Density	4.45 g/cm ³

Atomic Structure and Bonding

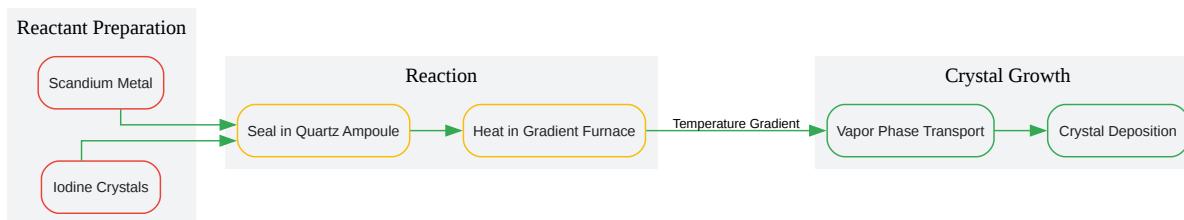
The precise arrangement of atoms within the **scandium triiodide** unit cell is defined by their fractional coordinates. These coordinates, along with the lattice parameters, allow for the calculation of interatomic distances and angles, providing insight into the bonding environment.

Table 2: Atomic Coordinates for **Scandium Triiodide (ScI₃)** in the Hexagonal Setting

Atom	Wyckoff Position	x	y	z
Sc	6c	0	0	0.1667
I	18f	0.3333	0	0.0833

The bonding in crystalline **scandium triiodide** is predominantly ionic. The scandium atoms exist in the +3 oxidation state, and the iodine atoms as iodide ions. The key bond lengths and angles that define the coordination polyhedra are summarized below.

Table 3: Key Bond Lengths and Angles in **Scandium Triiodide (ScI₃)**


Bond/Angle	Value
Sc-I Bond Length	~2.85 Å
I-Sc-I Bond Angle	~90°

Experimental Protocols

Synthesis of Scandium Triiodide Single Crystals

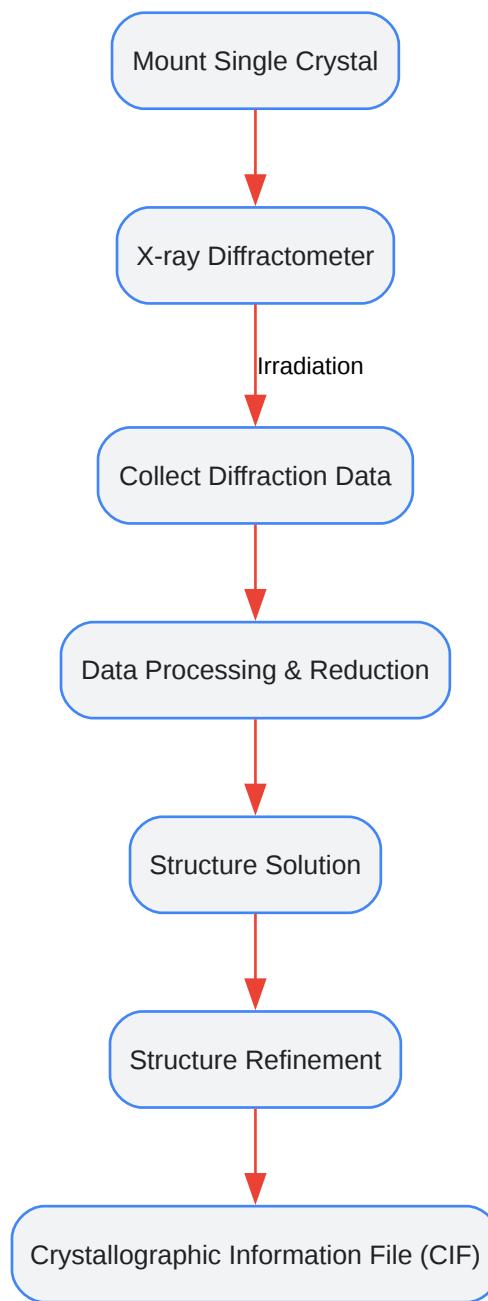
The original method for obtaining single crystals of **scandium triiodide** suitable for X-ray diffraction analysis, as reported by Men'kov and Komissarova, involves the direct reaction of elemental scandium with iodine in a sealed quartz ampoule.

Experimental Workflow for ScI₃ Single Crystal Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of ScI₃ single crystals.

Detailed Methodology:


- High-purity scandium metal and crystalline iodine are placed in a quartz ampoule.
- The ampoule is evacuated to a high vacuum and sealed.

- The sealed ampoule is placed in a two-zone tube furnace, creating a temperature gradient. The zone containing the reactants is heated to a higher temperature to facilitate the formation of gaseous ScI_3 .
- The gaseous **scandium triiodide** is transported along the temperature gradient to the cooler zone of the ampoule.
- In the cooler zone, the ScI_3 vapor becomes supersaturated and deposits as single crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of **scandium triiodide** is achieved through single-crystal X-ray diffraction (XRD). This technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Logical Flow of Single-Crystal XRD Analysis

[Click to download full resolution via product page](#)

Caption: Logical workflow of single-crystal X-ray diffraction analysis.

Detailed Methodology:

- A suitable single crystal of SbCl_3 is selected and mounted on a goniometer head.
- The mounted crystal is placed in a single-crystal X-ray diffractometer.

- The crystal is irradiated with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) at a controlled temperature.
- As the crystal is rotated, a series of diffraction patterns are collected on a detector.
- The collected data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
- The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.
- The initial structural model is then refined to obtain the best possible fit with the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

Conclusion

The crystal structure of **scandium triiodide** is well-characterized, adopting a rhombohedral lattice isostructural with FeCl_3 . The availability of detailed crystallographic data and established synthesis protocols provides a solid foundation for further research into its properties and potential applications. This technical guide serves as a centralized resource for professionals requiring a deep understanding of the structural chemistry of **scandium triiodide**.

- To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of Scandium Triiodide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081160#scandium-triiodide-crystal-structure-analysis\]](https://www.benchchem.com/product/b081160#scandium-triiodide-crystal-structure-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com